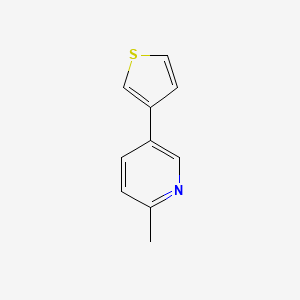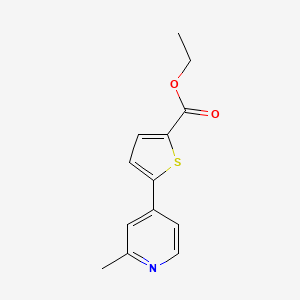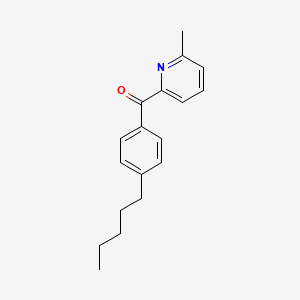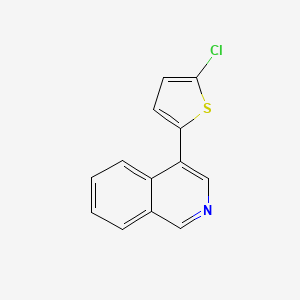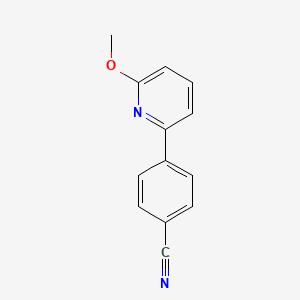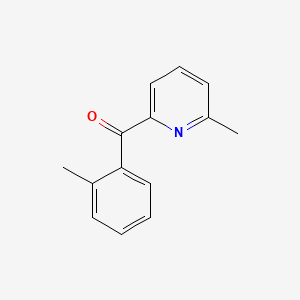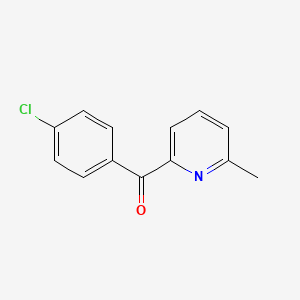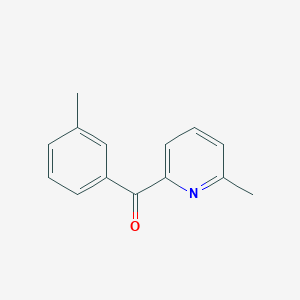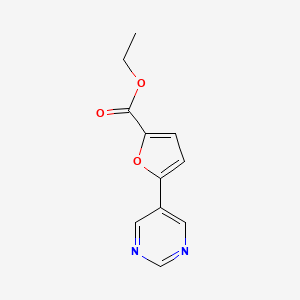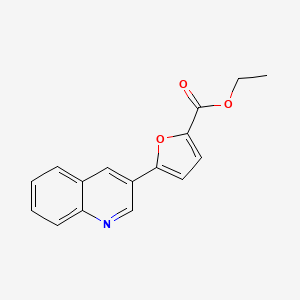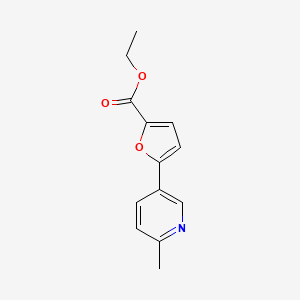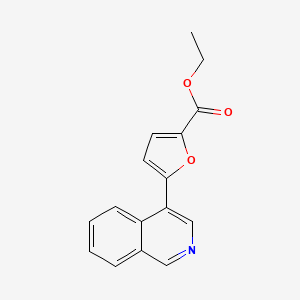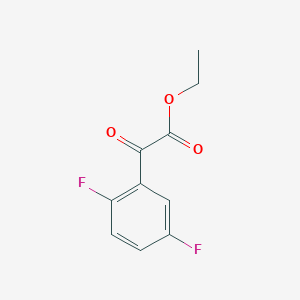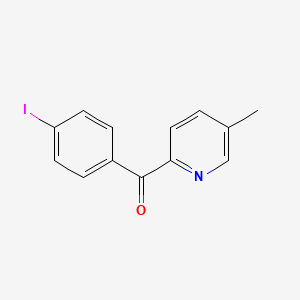
2-(4-Iodobenzoyl)-5-methylpyridine
Vue d'ensemble
Description
2-(4-Iodobenzoyl)-5-methylpyridine is an organic compound1. It belongs to the family of pyridine derivatives1.
Synthesis Analysis
The synthesis of 2-(4-Iodobenzoyl)-5-methylpyridine could potentially involve the use of 2-Iodopyridine and 4-Iodobenzoic acid2. However, the exact synthesis process is not detailed in the available resources.
Molecular Structure Analysis
The molecular formula of 2-(4-Iodobenzoyl)-5-methylpyridine is C12H8INO1. The molecular weight is 309.1 g/mol1.
Chemical Reactions Analysis
The specific chemical reactions involving 2-(4-Iodobenzoyl)-5-methylpyridine are not detailed in the available resources.Applications De Recherche Scientifique
Application 1: Thermal Decomposition
- Summary of the Application : The compound 2- and 4-Iodobenzyl Iodide, which shares a similar structure to the compound you mentioned, is used in the study of thermal decomposition .
- Methods of Application : The thermal decomposition of 2- and 4-iodobenzyl iodide at high temperatures was investigated by mass-selective threshold photoelectron spectroscopy (ms-TPES) in the gas phase, as well as by matrix isolation infrared spectroscopy in cryogenic matrices .
- Results or Outcomes : The study found that at 850 K, scission of the benzylic C−I bond in the precursors affords 2- and 4-iodobenzyl radicals (ortho- and para-IC6H4CH2 •), respectively, in high yields .
Application 2: Potential Therapeutic Applications
- Summary of the Application : 2-[(4-iodobenzoyl)amino]-N-(1-phenylethyl)benzamide, also known as IBP, has gained attention in scientific research due to its potential therapeutic applications.
- Methods of Application : The compound has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
- Results or Outcomes : The compound has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Application 3: Preparation of Pyrroles
- Summary of the Application : 4-Iodobenzoyl chloride, a compound structurally similar to “2-(4-Iodobenzoyl)-5-methylpyridine”, is used in the preparation of pyrroles .
- Methods of Application : The preparation of pyrroles is achieved by reaction with imines and acetylenes mediated by isocyanides using palladium catalysis .
- Results or Outcomes : This method provides a new pathway for the synthesis of pyrroles, which are important heterocyclic compounds in medicinal chemistry .
Application 4: Potential Use in Cancer Treatment
- Summary of the Application : 2-[(4-iodobenzoyl)amino]-N-(1-phenylethyl)benzamide, also known as IBP, has been studied for its potential use in cancer treatment.
- Methods of Application : The compound has been shown to inhibit the growth of cancer cells in vitro.
- Results or Outcomes : The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Application 5: Preparation of Pyrroles
- Summary of the Application : 4-Iodobenzoyl chloride, a compound structurally similar to “2-(4-Iodobenzoyl)-5-methylpyridine”, is used in the preparation of pyrroles .
- Methods of Application : The preparation of pyrroles is achieved by reaction with imines and acetylenes mediated by isocyanides using palladium catalysis .
- Results or Outcomes : This method provides a new pathway for the synthesis of pyrroles, which are important heterocyclic compounds in medicinal chemistry .
Application 6: Potential Use in Cancer Treatment
- Summary of the Application : 2-[(4-iodobenzoyl)amino]-N-(1-phenylethyl)benzamide, also known as IBP, has been studied for its potential use in cancer treatment.
- Methods of Application : The compound has been shown to inhibit the growth of cancer cells in vitro.
- Results or Outcomes : The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Safety And Hazards
The safety data sheet for a similar compound, Ethyl (2-iodobenzoyl)acetate, suggests that it can cause severe skin burns and eye damage4. However, the specific safety and hazard information for 2-(4-Iodobenzoyl)-5-methylpyridine is not available in the resources.
Orientations Futures
2-(4-Iodobenzoyl)-5-methylpyridine has gained attention in scientific research due to its potential therapeutic applications3. It has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis3. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro3.
Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, please refer to scientific literature or contact a chemical expert.
Propriétés
IUPAC Name |
(4-iodophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-2-7-12(15-8-9)13(16)10-3-5-11(14)6-4-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEGJMJNRSTJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodobenzoyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



